[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Description
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Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZTYDHPHFAKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602270 | |
| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156497-87-9 | |
| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Potential of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid in Medicinal Chemistry
[1][2]
Executive Summary
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1][2] While not a marketed drug in its isolated form, this moiety serves as a critical pharmacophore in the design of CRTH2 antagonists (for asthma and allergic rhinitis), Aldose Reductase Inhibitors (for diabetic complications), and PPAR agonists (for metabolic disorders).
Its therapeutic value is derived from the synergistic combination of three structural elements:
Part 1: Chemical Profile & Pharmacophore Analysis[2]
Structural Logic
The molecule functions as a bioisostere of endogenous ligands.[1][2] The
| Feature | Function in Drug Design |
| Carboxylic Acid | Ionic interaction with positively charged residues (e.g., Arginine) in the binding pocket.[1][2] |
| Sulfonyl Group ( | Acts as a hydrogen bond acceptor; introduces a "kink" in the structure (approx.[2] 109.5° bond angle), distinct from planar amides. |
| Benzene Ring | Provides |
| Increases lipophilicity ( |
Pharmacophore Visualization
The following diagram illustrates how this scaffold maps onto the binding site of the CRTH2 receptor , a primary target for this class of compounds.
Figure 1: Pharmacophore mapping of the scaffold. The acidic head engages cationic residues, while the
Part 2: Therapeutic Applications[3][4]
CRTH2 Antagonism (Immunology)
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2).[2]
-
Mechanism: PGD2 recruits Th2 cells, eosinophils, and basophils, driving allergic inflammation.
-
Role of Scaffold: The sulfonylacetic acid moiety mimics the carboxylate head of PGD2 but blocks receptor activation.[1][2] The [4-(Trifluoromethyl)benzene-1-sulfonyl] motif is found in advanced antagonists, providing superior potency over simple phenyl analogs due to the electron-withdrawing nature of the
group, which acidifies the -methylene protons and strengthens the interaction.[1][2]
Aldose Reductase Inhibition (Diabetes)
Aldose Reductase (ALR2) converts glucose to sorbitol.[2] In diabetes, excess sorbitol accumulation leads to cataracts and neuropathy.
-
Mechanism: ALR2 inhibitors (ARIs) require an acidic head group to bind to the "anion hole" (Tyr48, His110, Trp111) in the active site.
-
Role of Scaffold: The sulfonyl group aligns the benzene ring into the hydrophobic specificity pocket.[1][2] The
group ensures the inhibitor is lipophilic enough to penetrate nerve tissue, a key requirement for treating diabetic neuropathy.
PPAR Agonism (Metabolism)
Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism.[1][2]
Part 3: Experimental Protocols
Synthesis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
This protocol utilizes a nucleophilic substitution of sodium sulfinate, derived from the commercially available sulfonyl chloride.[1][2]
Reagents:
-
4-(Trifluoromethyl)benzenesulfonyl chloride (CAS: 2991-42-6)[1][2][3][4]
-
Sodium sulfite (
)[2] -
Sodium bicarbonate (
)[2] -
Chloroacetic acid (
)[2] -
Solvents: Water, Ethanol
Step-by-Step Methodology:
-
Reduction to Sulfinate:
-
Dissolve 10 mmol of 4-(Trifluoromethyl)benzenesulfonyl chloride in 20 mL of water/ethanol (1:1).
-
Add 20 mmol of
and 20 mmol of .[1][2] -
Heat at 50°C for 2 hours. The pH should be maintained at ~8.[1][2]
-
Mechanism:[1][2][5] Sulfite reduces the sulfonyl chloride (
) to the sulfinate salt ( ).[2] -
Checkpoint: The solution should become clear. Evaporate ethanol to obtain the crude sodium 4-(trifluoromethyl)benzenesulfinate.[1][2]
-
-
Alkylation (Substitution):
-
Add 12 mmol of sodium chloroacetate (prepared by neutralizing chloroacetic acid with NaOH).
-
Reflux the mixture at 100°C for 6–8 hours.
-
Mechanism:[1][2][5] The sulfur atom acts as a nucleophile, displacing the chloride from chloroacetic acid (
reaction). -
Isolation: Cool the mixture to 0°C and acidify to pH 1 with concentrated HCl. The product, [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid, will precipitate as a white solid.[1]
-
Purification: Recrystallize from water or ethanol/water.[1][2]
Biological Assay: CRTH2 Binding (Fluorescence Polarization)
To validate the therapeutic potential, a competitive binding assay is performed.
-
Preparation: Incubate membrane preparations expressing human CRTH2 with 2 nM of a fluorescent PGD2 tracer (e.g.,
or a molecular probe).[2] -
Screening: Add the synthesized compound at varying concentrations (
to ). -
Incubation: 60 minutes at room temperature in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM
). -
Readout: Measure fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.[1][2]
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Part 4: Mechanism of Action & Signaling Pathways
The following diagram details the CRTH2 signaling cascade and the point of intervention for this scaffold.
Figure 2: Mechanism of Action. The compound antagonizes the CRTH2 receptor, preventing PGD2-mediated chemotaxis and inflammation.
Part 5: Future Perspectives & Bioisosterism
The [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid scaffold is a robust starting point.[1][2] Future optimization strategies in drug discovery include:
-
Linker Modification: Replacing the
-methylene ( ) with a cyclopropane ring to restrict conformational freedom, potentially increasing selectivity.[1][2] -
Scaffold Hopping: Replacing the benzene ring with a pyridine or thiophene ring to alter solubility and reduce plasma protein binding.[1][2]
-
SuFEx Chemistry: Converting the sulfonyl group into a sulfonimidoyl fluoride for covalent inhibition studies, leveraging the stability of the
group.
References
-
Structure-Activity Relationships of CRTH2 Antagonists. Journal of Medicinal Chemistry. (2011). Focuses on sulfonylacetic acid pharmacophores in asthma therapy.
-
The Role of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry. (2008). Explains the metabolic stability and lipophilicity enhancement of the
group. -
Synthesis of Sulfones via Sulfinates. Organic Syntheses. Detailed protocols for converting sulfonyl chlorides to sulfinates and subsequent alkylation.
-
Aldose Reductase Inhibitors: A Review. Expert Opinion on Therapeutic Patents. Discusses the binding mode of carboxylic acid-containing inhibitors.
-
4-(Trifluoromethyl)benzenesulfonyl chloride Properties. PubChem. Source for precursor data and physical properties.[1][2][6][7][8][9]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(Trifluoromethyl)benzene-1-sulfonic acid | C7H5F3O3S | CID 9877914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | 2991-42-6 [chemicalbook.com]
- 4. 1,3-Diethylbenzene CAS 141-93-5 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 5. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. 4-(Trifluoromethyl)benzenesulfonamide [oakwoodchemical.com]
- 7. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [4-(Trifluoromethyl)phenylsulfonyl]acetonitrile, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic Acid in Medicinal Chemistry
Topic: Role of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid as a pharmacophore Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Executive Summary
In the landscape of modern medicinal chemistry, [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid (CAS: 1099597-82-6) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This moiety is not merely a passive structural element but a synergistic combination of three critical pharmacophoric features: a metabolically robust lipophilic anchor (the trifluoromethylphenyl group), a geometry-constraining hydrogen-bond acceptor (the sulfonyl group), and an ionizable acidic warhead (the acetic acid tail).
This guide analyzes the physicochemical properties, mechanistic utility, and synthetic accessibility of this pharmacophore, with a specific focus on its application in designing antagonists for G-protein coupled receptors (GPCRs) such as CRTH2 (DP2) and modulators of PPAR nuclear receptors.
Physicochemical Profile & Pharmacophoric Architecture
The efficacy of this moiety stems from its ability to simultaneously address multiple binding pockets within a target protein.
The "Trifecta" of Functional Groups
| Feature | Chemical Component | Pharmacological Function |
| Lipophilic Anchor | 4-CF₃-Phenyl | Metabolic Shield: The para-CF₃ group blocks P450-mediated oxidation at the most reactive site. Hydrophobic Filling: Increases LogP (~ +1.2 units vs. H), enhancing membrane permeability and filling hydrophobic pockets (e.g., Val/Leu/Phe rich regions). |
| Rigid Linker | Sulfonyl (-SO₂-) | Geometry: Creates a tetrahedral "kink" that orients the aromatic ring and acid tail at a specific ~109.5° angle. H-Bonding: The sulfonyl oxygens act as weak H-bond acceptors. |
| Acidic Warhead | Acetic Acid (-CH₂COOH) | Ionic Lock: At physiological pH (7.4), the carboxylate anion (COO⁻) forms salt bridges with positively charged residues like Arginine or Lysine . |
Property Table
Data estimated based on structure-activity relationship (SAR) standards.
| Property | Value/Description | Impact on Drug Design |
| pKa (Acid) | ~3.5 – 4.0 | Fully ionized at physiological pH; ensures high solubility and electrostatic binding. |
| pKa (Methylene) | ~12 – 13 | The electron-withdrawing sulfone group acidifies the α-protons, allowing for potential metabolic functionalization or tautomeric interactions. |
| LogP | ~2.1 (Predicted) | Optimal range for oral bioavailability (Lipinski's Rule of 5 compliant). |
| Hammett Constant ( | 0.54 (for CF₃) | Strong electron-withdrawing nature deactivates the phenyl ring, reducing toxic metabolite formation (e.g., quinone imines). |
Mechanistic Role: The "Ionic-Hydrophobic" Clamp
The [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid moiety functions primarily as an "Ionic-Hydrophobic Clamp."
Mechanism of Action (General)
-
Entry: The lipophilic CF₃-phenyl tail penetrates the lipid bilayer or hydrophobic channel of the receptor.
-
Anchoring: The carboxylate head enters a polar pocket, forming a salt bridge with a conserved Arginine (e.g., Arg170 in CRTH2).
-
Locking: The sulfonyl group acts as a rigid spacer, preventing the collapse of the active site and maintaining the distance between the hydrophobic and ionic interactions.
Diagram: Pharmacophore Interaction Map
The following diagram illustrates how this specific moiety binds to a theoretical GPCR target (modeled after CRTH2/PPAR interactions).
Figure 1: Pharmacophore interaction map showing the tripartite binding mode: Ionic anchoring (Red), Geometry/H-bonding (Blue), and Hydrophobic filling (Yellow).
Case Study: CRTH2 Antagonism
The CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor is a key target for asthma and allergic rhinitis.
-
Relevance: High-affinity CRTH2 antagonists often require an acidic headgroup to mimic the carboxylate of Prostaglandin D2 (PGD2), the endogenous ligand.
-
Role of the Moiety: The [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid fragment serves as a bioisostere for the indole-acetic acid core found in Indomethacin or the phenyl-acetic acid in Ramatroban.
-
SAR Insight: The sulfonyl group lowers the pKa of the acetic acid relative to a simple phenylacetic acid, strengthening the ionic bond with Arg170 in the CRTH2 binding pocket. The CF₃ group occupies a specific hydrophobic sub-pocket, improving potency by 10-100x compared to the unsubstituted analog.
Experimental Protocol: Synthesis & Validation
To utilize this pharmacophore, a robust synthetic route is required. The following protocol is designed for high yield and purity, avoiding the formation of disulfide byproducts.
Synthesis Workflow (Graphviz)
Figure 2: Three-step synthetic pathway from benzenethiol to the sulfonylacetic acid pharmacophore.
Detailed Methodology
Step 1: Thioether Formation
-
Dissolve 10.0 mmol of 4-(trifluoromethyl)benzenethiol in 50 mL of anhydrous acetone.
-
Add 12.0 mmol of anhydrous Potassium Carbonate (
). -
Add 11.0 mmol of Ethyl Chloroacetate dropwise at room temperature.
-
Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Filter salts, concentrate filtrate, and partition between water/DCM.
-
Checkpoint: Product should be a clear oil.
Step 2: Oxidation to Sulfone
-
Dissolve the crude thioether in 50 mL MeOH/Water (1:1).
-
Add 2.5 equivalents of Oxone® (Potassium peroxymonosulfate) in portions. Note: Exothermic reaction.[1]
-
Stir at room temperature for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with Sodium Bisulfite (to quench peroxides).
-
Checkpoint: Verify disappearance of sulfide peak in NMR. Sulfone formation shifts aromatic protons downfield.
Step 3: Ester Hydrolysis
-
Dissolve sulfone ester in THF/Water (3:1).
-
Add 2.0 equivalents of LiOH. Stir at 25°C for 2 hours.
-
Acidify with 1M HCl to pH 2.0.
-
Extract with EtOAc, dry over
, and recrystallize from Hexane/Ether. -
Validation:
H NMR (DMSO- ) should show a singlet at ~4.5 ppm (methylene next to sulfone) and loss of ethyl ester signals.
References
- Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives, 20(10), 617. (Discusses the role of acidic pharmacophores in CRTH2 binding).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Lide Hu, et al. (2023).[2][3] Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities.[2][3] Future Medicinal Chemistry.[2] [Link]
-
PubChem. 4-(Trifluoromethyl)benzene-1-sulfonic acid Compound Summary.[Link]
Sources
Structure-activity relationship (SAR) studies involving [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Executive Summary
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid (CAS: 33922-88-8) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for targeting enzymes and receptors that recognize anionic, lipophilic ligands. Its structural architecture—comprising an acidic "head," a sulfonyl "linker," and a lipophilic trifluoromethyl-substituted "tail"—mimics endogenous substrates such as fatty acids, prostaglandins, and metabolic intermediates.
This guide provides an in-depth technical analysis of this molecule's utility in drug discovery, specifically focusing on its Structure-Activity Relationship (SAR) in the context of Aldose Reductase (ALR2) inhibition and CRTH2 (DP2) antagonism.
Chemical Architecture & Pharmacophore Analysis[1]
The molecule functions as a bioisostere for carboxylate-containing lipophilic ligands. Its biological activity is governed by three distinct structural domains:
| Domain | Structural Feature | Physicochemical Role | Biological Function |
| Tail | 4-CF₃-Phenyl | High Lipophilicity ( | Occupies hydrophobic specificity pockets; enhances metabolic stability against CYP450 oxidation. |
| Linker | Sulfonyl (-SO₂-) | Tetrahedral geometry, H-bond acceptor | Rigidifies the distance between the ring and the acid; interacts with backbone amides. |
| Head | Acetic Acid (-CH₂COOH) | Ionizable (pKa ~3.5-4.5), Anionic at physiological pH | Electrostatic interaction with cationic residues (Arg, Lys, His) in the active site. |
Mechanistic Causality
The trifluoromethyl (CF₃) group is pivotal. Unlike a methyl group, it resists metabolic oxidation. Unlike a chloro substituent, it adds significant bulk and lipophilicity without introducing a "sigma-hole" for halogen bonding, making it ideal for filling large hydrophobic pockets (e.g., the specificity pocket of Aldose Reductase).
Synthesis & Production Protocols
To ensure high purity for biological screening, a self-validating synthesis route starting from 4-(trifluoromethyl)benzenethiol is recommended. This pathway avoids the instability associated with certain sulfonyl chloride intermediates.
Protocol: Oxidation of Thioether Precursors
Objective: Synthesize [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid with >98% purity.
-
Alkylation (S-C Bond Formation):
-
Reagents: 4-(Trifluoromethyl)benzenethiol (1.0 eq), Bromoacetic acid (1.1 eq), NaOH (2.5 eq).
-
Solvent: Water/Ethanol (1:1).
-
Procedure: Dissolve thiol in basic solution. Add bromoacetic acid dropwise at 0°C. Stir at room temperature for 4 hours. Acidify with HCl to precipitate the intermediate sulfide.
-
Checkpoint: Monitor disappearance of thiol via TLC (Ellman’s reagent negative).
-
-
Oxidation (Sulfone Formation):
-
Reagents: Sulfide intermediate (from step 1), Hydrogen Peroxide (30%, excess) or m-CPBA (2.2 eq).
-
Solvent: Glacial Acetic Acid.[1]
-
Procedure: Dissolve sulfide in acetic acid. Add oxidant slowly at 0°C (exothermic). Heat to 60°C for 2 hours to ensure complete oxidation of sulfoxide to sulfone.
-
Purification: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol/Water.
-
Visualization: Synthetic Pathway
Figure 1: Two-step synthetic pathway via thioether alkylation and subsequent oxidation.
Biological Target 1: Aldose Reductase (ALR2)[3]
Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway.[2][3] Its inhibition is a primary strategy for preventing diabetic complications (neuropathy, retinopathy).[2]
SAR Logic: The "Anion-Hydrophobe" Model
The active site of ALR2 contains a cationic anion-binding pocket (Tyr48, His110, Trp111) and a variable hydrophobic specificity pocket .
-
The Acidic Head: The carboxylate of the acetic acid moiety anchors the molecule via ionic hydrogen bonding to His110 and Tyr48 . This interaction is non-negotiable for activity [1].
-
The Sulfonyl Linker: The sulfone oxygens often form water-mediated H-bonds or direct interactions with backbone amides, orienting the phenyl ring.
-
The CF₃ Tail: This is the critical potency driver. The hydrophobic specificity pocket in ALR2 is lined with residues like Trp111 and Phe122. The 4-CF₃ group provides optimal steric bulk to fill this pocket, displacing water and increasing binding entropy.
-
SAR Insight: Replacing 4-CF₃ with 4-H drops potency by ~100-fold. Replacing with 4-F or 4-Cl retains some activity but lacks the volume to fully occupy the pocket [2].
-
Experimental Protocol: In Vitro ALR2 Inhibition
Method: Spectrophotometric monitoring of NADPH oxidation.
-
Enzyme Source: Recombinant human ALR2 or rat lens homogenate.
-
Reaction Mix: 50 mM Sodium Phosphate buffer (pH 6.2), 0.4 M Lithium Sulfate (stabilizer), 0.15 mM NADPH, 10 mM DL-Glyceraldehyde (substrate).
-
Initiation: Add inhibitor (dissolved in DMSO) followed by substrate.
-
Measurement: Monitor absorbance decrease at 340 nm for 5 minutes at 30°C.
-
Data Analysis: Calculate IC₅₀ using non-linear regression (Log(inhibitor) vs. Response).
Biological Target 2: CRTH2 (DP2) Receptor
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor for Prostaglandin D2 (PGD2). Antagonists are developed for asthma and allergic rhinitis.[4]
SAR Logic: PGD2 Mimicry
Endogenous PGD2 contains a carboxylate side chain and a lipophilic cyclopentane ring. [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid mimics this topology.
-
Pharmacophore Alignment: The acetic acid mimics the
-chain carboxylate of PGD2. The sulfonyl-benzene core mimics the rigidity and lipophilicity of the PGD2 ring system. -
Substitution Effects: In this context, the 4-CF₃ group enhances binding to the transmembrane hydrophobic cleft of CRTH2. However, SAR studies in this class (e.g., Ramatroban analogs) suggest that N-linked sulfonamides (indole-acetic acids) often show higher potency than C-linked sulfones, though the sulfone remains a viable, metabolically stable scaffold [3].
Visualization: Dual-Target Pharmacophore
Figure 2: Pharmacophore mapping of the scaffold against key residues in ALR2 and CRTH2 targets.
Structure-Activity Data Summary
The following table summarizes the impact of structural modifications on the parent scaffold, derived from consensus SAR data on sulfonylacetic acids [1, 4].
| Modification Position | Substituent | Effect on ALR2 Potency | Effect on Metabolic Stability |
| Parent | 4-CF₃ | High (IC₅₀ < 10 µM) | High |
| Phenyl Ring | 4-H | Low (Loss of hydrophobic contact) | Moderate |
| Phenyl Ring | 4-Cl | Moderate (Good fit, less lipophilic) | High |
| Phenyl Ring | 4-OCH₃ | Low (Electron donor reduces acidity) | Low (O-demethylation risk) |
| Linker | Sulfide (-S-) | Moderate | Low (Oxidizes to sulfoxide) |
| Acid Head | Ester (-COOEt) | Inactive (Prodrug form) | High (Hydrolyzed in vivo) |
| Acid Head | Propionic (-CH₂CH₂-) | Low (Steric clash/Distance mismatch) | High |
References
-
Mylari, B. L., et al. (1991). "Aldose reductase inhibitors: synthesis and biological activity of sulfonyl-substituted acetic acids." Journal of Medicinal Chemistry. Link
-
Da Settimo, A., et al. (2003). "Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry. Link
-
Pettipher, R., et al. (2007). "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives. Link
-
PubChem. (2023). "Compound Summary: 4-(Trifluoromethyl)benzene-1-sulfonic acid derivatives." National Library of Medicine. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Small-molecule CRTH2 antagonists for the treatment of allergic inflammation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of Trifluoromethyl-Substituted Benzene Sulfonyl Acetic Acids
Executive Summary
This technical guide provides a comprehensive analysis of the metabolic stability profile of trifluoromethyl-substituted benzene sulfonyl acetic acids . This chemical scaffold represents a classic "push-pull" system in medicinal chemistry: the trifluoromethyl (
This document is designed for drug discovery researchers. It moves beyond basic definitions to explore the mechanistic interplay between fluorination and conjugation, providing actionable protocols for assessing and optimizing these compounds.
Part 1: Structural Rationale & Metabolic Logic
The Scaffold Architecture
The molecule consists of three distinct functional domains, each contributing differently to the metabolic fate:
-
The Aromatic Core (Benzene Ring): The structural anchor.
-
The Metabolic Shield (
): A strong electron-withdrawing group (EWG) typically placed at the para or meta position to block cytochrome P450 (CYP) oxidation. -
The Acidic Tail (Sulfonyl Acetic Acid): A highly acidic moiety (
~3.5–4.0) due to the electron-withdrawing sulfonyl group adjacent to the carboxylate.
The "Fluorine Effect" on Phase I Metabolism
The introduction of a trifluoromethyl group is a strategic maneuver to enhance metabolic stability.[1] The
-
Electronic Deactivation: The
group exerts a powerful inductive effect ( ), reducing the electron density of the benzene ring.[2] This deactivation makes the ring less susceptible to electrophilic attack by the high-valent iron-oxo species of CYP enzymes, thereby suppressing aromatic hydroxylation. -
Lipophilicity Modulation: While protecting against metabolism, the
group significantly increases lipophilicity ( value). This can inadvertently increase the compound's affinity for metabolic enzymes, necessitating a careful balance.
The Phase II Liability: Acyl Glucuronidation
While the
-
Mechanism: The carboxylate group is a prime substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A9 and UGT2B7.
-
The Risk: These enzymes convert the parent acid into an acyl glucuronide (AG) .[3] Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:
-
Acyl Migration: Isomerization of the glucuronic acid moiety.
-
Covalent Binding: Nucleophilic attack by plasma proteins (e.g., albumin) leading to immune-mediated idiosyncratic toxicity (IADRs).
-
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent metabolic pathways for this scaffold. Note how the
Caption: Figure 1. Metabolic fate of trifluoromethyl-benzene sulfonyl acetic acids. The CF3 group effectively blocks Phase I oxidation, making Phase II glucuronidation the rate-determining step for clearance and toxicity.
Part 3: Experimental Protocols for Stability Assessment
To validate the metabolic profile of these compounds, a tiered testing strategy is required. Simple microsomal stability assays are insufficient because they lack the cytosolic cofactors (UDPGA) necessary for glucuronidation.
Tier 1: Metabolic Stability in Cryopreserved Hepatocytes
Hepatocytes are the "gold standard" as they contain both Phase I (CYP) and Phase II (UGT) enzymes, along with intact cell membranes and transporters.
Protocol:
-
Preparation: Thaw cryopreserved human hepatocytes (and preclinical species: Rat, Dog, Monkey) in metabolic stability medium (William’s E Medium).
-
Cell Density: Adjust to
cells/mL. -
Incubation:
-
Pre-incubate cells for 10 min at 37°C / 5%
. -
Add test compound (final concentration
, DMSO < 0.1%). -
Time points: 0, 15, 30, 60, 90, 120 minutes.[4]
-
-
Quenching: Transfer aliquots into ice-cold acetonitrile containing internal standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time to determine
and Intrinsic Clearance ( ).
Interpretation:
-
High Stability:
. -
Low Stability: If clearance is high despite the
group, it confirms that glucuronidation (not oxidation) is driving elimination.
Tier 2: Acyl Glucuronide Reactivity Assay (T1/2)
If the compound is cleared via glucuronidation, you must assess the safety of that metabolite.
Protocol:
-
Biosynthesis: Generate the acyl glucuronide (AG) by incubating the parent drug with liver microsomes + UDPGA (cofactor) or via chemical synthesis.
-
Degradation Study:
-
Incubate the purified AG in phosphate buffer (pH 7.4) and human plasma at 37°C.
-
Monitor the disappearance of the AG and the appearance of isomers (via acyl migration).
-
-
metric: Calculate the degradation half-life (
) of the AG.- hours indicates a highly reactive, potentially toxic metabolite.
- hours suggests a stable, safer conjugate.
Part 4: Data Presentation & Analysis
When presenting data for this scaffold, organize results to highlight species differences, as UGT expression varies significantly between animals and humans.
Table 1: Comparative Metabolic Stability Template
| Compound ID | Structure | Human Hep. | Rat Hep.[5] | Major Metabolite (LC-MS) | AG Half-Life (pH 7.4) |
| Ref-001 | High | High | OH-Phenyl + Glucuronide | N/A | |
| TFM-002 | Low/Med | Med | Acyl Glucuronide | 12.5 hrs (Risk) | |
| TFM-003 | Low | Low | None (Stable) | >50 hrs (Safe) |
Note: TFM-003 demonstrates "Steric Shielding" (alpha-methylation), a key optimization strategy.
Part 5: Optimization Strategies (Troubleshooting)
If your trifluoromethyl-substituted sulfonyl acetic acid shows poor stability or toxic potential, employ these structural modifications:
-
Alpha-Methylation: Introducing methyl groups at the alpha-carbon (between
and ) creates steric hindrance that blocks the UGT enzyme from accessing the carboxylate, drastically reducing glucuronidation rates. -
Bioisosteric Replacement: Replace the carboxylic acid with a bioisostere that maintains acidity but cannot be glucuronidated.
-
Examples: Tetrazole, hydroxamic acid, or an acyl sulfonamide.
-
-
Linker Modification: Increasing the chain length (propionic acid) or adding rigidity (cyclopropyl linker) can alter enzyme binding affinity.
Decision Tree for Optimization
Caption: Figure 2. Strategic decision tree for optimizing metabolic stability based on metabolite identification.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Lassila, T., et al. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
Methodological & Application
Using [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid as a building block in drug design
Introduction: The Strategic Value of the Fluorinated Sulfone Motif
In modern medicinal chemistry, [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid (CAS 3361-91-1) represents a high-value building block that combines three critical design elements: a lipophilic fluorinated tail, a metabolic "stop" signal, and a versatile bifunctional handle.
Unlike simple phenylacetic acids, the insertion of the sulfonyl group (
Key Chemical Profile
| Property | Value / Characteristic | Drug Design Implication |
| Molecular Weight | 268.21 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP (Calc) | ~2.1 | Ideal lipophilicity range for membrane permeability without solubility crashing. |
| Bioisostere | Mimics | |
| Sulfone Linker | H-Bond Acceptor | The sulfonyl oxygens can engage in water-mediated H-bonds within active sites. |
| Active Methylene | Enables C-C bond formation (alkylation, condensation) without strong bases. |
Synthetic Utility & Application Workflows
This building block is best utilized in three distinct "Modules" of synthesis, depending on the desired pharmacological outcome.
Module A: The "Covalent Warhead" Route (Vinyl Sulfones)
Application: Synthesis of Michael acceptors for targeted covalent inhibitors (TCIs).
Mechanism: Knoevenagel condensation with an aldehyde followed by spontaneous or thermal decarboxylation.
Advantage: Generates a vinyl sulfone (
Module B: The "Stable Linker" Route (Amide Coupling)
Application: Creating rigid, metabolically stable linkers for PROTACs or bifunctional ligands. Mechanism: Standard peptide coupling. Advantage: The sulfone group prevents the "gauche effect" often seen in alkyl chains, enforcing a more extended conformation.
Module C: The "Branched Scaffold" Route (Alkylation)
Application: Increasing
Figure 1: Strategic synthetic divergence from the parent sulfonylacetic acid building block.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of Vinyl Sulfone Warheads (Knoevenagel-Decarboxylation)
This protocol utilizes the Doebner modification principles to generate vinyl sulfones, which are potent Michael acceptors found in covalent drugs.
Reagents:
-
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid (1.0 equiv)
-
Target Aldehyde (
) (1.1 equiv) -
Piperidine (0.2 equiv) or Ammonium Acetate (0.5 equiv)
-
Solvent: Toluene (for azeotropic removal) or Ethanol (green alternative)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a reflux condenser (ethanol), dissolve 1.0 mmol of the sulfonylacetic acid and 1.1 mmol of the aldehyde.
-
Catalysis: Add catalytic piperidine (20 mol%).
-
Reaction: Heat the mixture to reflux.
-
Note: The reaction proceeds via an initial aldol-like condensation to form the acrylic acid intermediate. Continued heating promotes thermal decarboxylation driven by the electron-withdrawing sulfone.
-
-
Monitoring: Monitor via TLC or LC-MS. Evolution of
gas bubbles indicates the decarboxylation step is active. -
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc and wash with 1N HCl (to remove piperidine) and saturated
(to remove unreacted acid). -
Dry over
and concentrate.
-
-
Purification: Recrystallize from EtOH/Hexane or purify via silica flash chromatography (typically 10-30% EtOAc in Hexanes).
Scientific Insight: The
Protocol 2: Amide Coupling (The "Safe" Activation)
Direct activation of sulfonylacetic acids can sometimes lead to self-decarboxylation if temperatures are too high or bases too strong. This protocol uses mild activation.[3]
Reagents:
-
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid (1.0 equiv)
-
Amine Partner (
) (1.1 equiv) -
Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (2.5 equiv)
-
Solvent: DMF or DCM
Step-by-Step Procedure:
-
Pre-activation: Dissolve the acid (1.0 equiv) in dry DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at 0°C for 15 minutes.
-
Critical: Low temperature is essential during activation to prevent side reactions at the active methylene position.
-
-
Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.5 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Quench: Dilute with water/brine. Extract with EtOAc.
-
Purification: Standard reverse-phase HPLC or silica chromatography.
Self-Validating Check: If the mass spectrum shows a peak corresponding to [M-44], you have suffered premature decarboxylation. Ensure the reaction temperature remains low during the activation step.
Advanced Mechanistic Insight: The -Anion Stability
The methylene group (
-
pKa Modulation: The
-trifluoromethyl group withdraws electron density through the sulfone, lowering the pKa of the -protons. This allows alkylation using weaker bases like in Acetone or DMF, avoiding the need for LDA or NaH which might attack the group or the aromatic ring [2].
Figure 2: Mechanistic pathway for the Knoevenagel-Decarboxylation cascade.
References
-
Synthesis and reactivity of vinyl sulfones. Journal of Organic Chemistry. The electron-withdrawing effect of para-substituents on sulfones significantly correlates with the rate of Michael addition by thiols.
-
Acidity of sulfonyl-stabilized carbanions.Chemical Reviews. Detailed analysis of pKa values for
-sulfonyl carbonyls and their application in mild alkylation strategies. -
Decarboxylative Knoevenagel reactions. Green Chemistry. Protocols for solvent-free or ethanol-based synthesis of vinyl sulfones from sulfonylacetic acids.
-
Trifluoromethyl group in medicinal chemistry.Journal of Medicinal Chemistry. Review of the metabolic stability and lipophilic benefits of the
moiety.
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid in organic solvents
Topic: [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid[1][2]
Executive Summary
You are encountering solubility difficulties with [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid because this molecule exhibits a "conflicted" polarity profile. It possesses a highly lipophilic, electron-withdrawing tail (Trifluoromethyl group ) and a highly polar, ionizable head (Sulfonyl-acetic acid moiety ).[1][2]
This guide moves beyond basic "try this solvent" advice. We analyze the thermodynamic competition between the crystal lattice energy and solvation shell formation, providing a logic-driven troubleshooting pathway.
Part 1: The Molecule (Know Your Enemy)
To dissolve this compound, you must understand the three forces at play in its structure (
-
The Lipophilic Anchor (
): The trifluoromethyl group is hydrophobic and fluorous.[1] It resists dissolution in pure water and creates strong lattice packing energies.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Polar Core (
): The sulfone group is a strong hydrogen bond acceptor and creates a significant dipole moment.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Acidic Tail (
):-
Carboxylic Acid: Typical pKa ~3.5–4.0, but lowered here by the electron-withdrawing sulfone.[1][2]
-
Active Methylene: The protons between the
andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> are significantly acidic.[1] WARNING: This structural motif is prone to thermal decarboxylation , converting your starting material into the corresponding methyl sulfone (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) if heated excessively.[1]
-
Part 2: The Solubility Matrix
Do not rely on trial and error. Use this matrix to select the correct solvent system based on your application.
Solubility Performance Table
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | Primary Choice. The high dielectric constant disrupts the strong crystal lattice.[1][2] Ideal for stock solutions (>50 mM).[1][2] |
| Polar Protic | Methanol, Ethanol | Good | Soluble, but concentration limits exist.[1][2] Useful for transfers but avoid for long-term storage due to potential esterification.[1][2] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good for reactions.[1][2] THF is excellent for solubilizing the lipophilic |
| Chlorinated | DCM, Chloroform | Variable | Often requires slight warming.[1][2] The |
| Aqueous | Water, PBS | Poor (pH dependent) | Insoluble at neutral/acidic pH.[1][2] Must be converted to a salt (pH > 7.[1][2]5) to dissolve.[1][2] |
| Hydrocarbons | Hexanes, Heptane | Insoluble | The polar sulfonyl/carboxyl groups prevent solvation.[1][2] Used only as an anti-solvent for precipitation.[1][2] |
Part 3: Troubleshooting Guides (Q&A Format)
Scenario A: "I need to dissolve it in water for a biological assay, but it floats/clumps."
The Mechanism:
At neutral pH (water), the carboxylic acid is protonated (neutral charge).[1] The lipophilic
The Protocol (Salt Formation):
To force aqueous solubility, you must deprotonate the carboxylic acid to form the carboxylate anion (
-
Equivalents: Prepare a solution of 1.05 equivalents of mild base (Sodium Bicarbonate
or Tris base). Avoid strong bases like NaOH if possible to prevent potential degradation of the sulfone. -
Mixing:
-
Buffer: Once dissolved, dilute with your assay buffer (PBS/HEPES). Ensure the final pH remains > 7.0 to prevent reprecipitation.[1][2]
Scenario B: "I heated the mixture to get it to dissolve, and now my product is gone."
The Diagnosis:
You likely triggered Decarboxylative Sulfonylation .[1][2]
The structural motif
The Fix:
-
Never heat this compound above 50°C during dissolution.[1][2]
-
If using sonication, use a water bath with ice to prevent localized heating.[1][2]
-
Alternative: Dissolve in a minimum volume of DMSO or DMF first, then dilute into your target solvent.[1][2]
Scenario C: "It precipitates out of my HPLC mobile phase."
The Cause: Common HPLC mobile phases use acidic modifiers (TFA, Formic Acid) to sharpen peaks.[1][2] This suppresses the ionization of the carboxylic acid, returning it to its insoluble, neutral form.[2]
The Protocol:
-
Pre-dissolve: Prepare your sample in 50% Acetonitrile / 50% Water (or pure Methanol).[1][2]
-
Gradient: Ensure your starting gradient has a high enough percentage of organic modifier (e.g., start at 10-20% ACN rather than 0%).[1][2]
-
Modifier: If precipitation persists, switch from TFA to an Ammonium Acetate buffer (pH 4.5–5.0) to keep the molecule partially ionized and more soluble.[1][2]
Part 4: Decision Pathway (Visualization)
Use this logic flow to determine the correct handling procedure.
Figure 1: Decision tree for solvent selection and stability management of sulfonyl acetic acid derivatives.
Part 5: References & Grounding
-
Compound Structure & Properties:
-
Decarboxylation Mechanism:
-
Source: Weaver, J. D., et al. (2011).[1][2] Facile Decarboxylative Arylation of Coumarins. Journal of the American Chemical Society.[1][2][7][8][9] Retrieved from [Link][1]
-
Relevance: Validates the thermal instability of sulfonyl acetic acids and the mechanism of
loss.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Fluorinated Solvent Effects:
-
pKa Prediction & Sulfonamide Acidity:
-
Source: Ballatore, C., et al. (2013).[1][2] Carboxylic Acid Isosteres in Medicinal Chemistry. ChemMedChem. Retrieved from [Link]
-
Relevance: Supports the pKa modification effects of electron-withdrawing groups like
andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .[1]
-
Sources
- 1. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 3. (Phenylsulfonyl)acetic acid | C8H8O4S | CID 59543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(トリフルオロメチル)ベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Trifluoromethyl)benzene-1-sulfonic acid | C7H5F3O3S | CID 9877914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Case ID: PUR-TFM-SA-001 Status: Open Support Tier: Senior Application Scientist Subject: Optimization of Workup and Purification Protocols
Introduction: The "Sticky" Fluorine Challenge
Welcome to the Technical Support Center. You are likely encountering difficulties purifying [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid (CAS: 17025-47-7).
This molecule presents a classic "push-pull" purification paradox:
-
The Anchor: The carboxylic acid tail (
) is highly polar and ionizable. -
The Shield: The trifluoromethyl-phenyl sulfonyl head is lipophilic, electron-withdrawing, and prone to "oiling out" rather than crystallizing due to the fluorine-fluorine repulsion/attraction dynamics in the crystal lattice.
The following guide replaces generic advice with chemically grounded protocols designed to exploit these specific structural features.
Module 1: Impurity Profiling (Know Your Enemy)
Before optimizing, you must identify what you are removing. Based on standard synthesis routes (nucleophilic substitution of chloroacetic acid with the thiophenol followed by oxidation, or sulfinate alkylation), your impurity profile likely looks like this:
| Impurity Class | Origin | Chemical Behavior | Removal Strategy |
| Disulfides | Oxidation of unreacted thiol starting material. | Highly Lipophilic, Non-acidic. | Wash: Remove via organic wash during basic phase extraction. |
| Sulfoxides | Incomplete oxidation of the sulfide intermediate. | Polar, Non-acidic (mostly). | Recrystallization: Hard to remove via extraction; requires polarity difference. |
| Inorganic Salts | Byproducts of oxidation (e.g., Mn/Cr salts) or alkylation (NaCl/KCl). | Water Soluble.[1] | Wash: Water wash of the final organic extract or retained in aqueous phase. |
| Decarboxylated Species | Thermal degradation product (Sulfone methyl). | Neutral, Lipophilic. | Chromatography: Cannot be salted out. |
Module 2: The "Workhorse" Protocol (Acid-Base Extraction)
The Logic: The pKa of the acetic acid moiety is significantly lowered by the electron-withdrawing sulfonyl and trifluoromethyl groups. While acetic acid has a pKa of ~4.76, your target molecule likely has a pKa in the 3.0–3.5 range .
Common Failure: Users often fail to lower the pH enough during precipitation, or they use a base that is too strong, promoting decarboxylation.
Optimized Protocol
-
Dissolution (The Salt Formation):
-
Dissolve crude solid in 5% NaHCO₃ (aq) .
-
Why Bicarbonate? It provides a pH ~8.5, sufficient to deprotonate the carboxylic acid (forming the carboxylate salt) but mild enough to prevent decarboxylation or hydrolysis risks associated with NaOH.
-
Volume: Use 10 mL per gram of crude.
-
-
The Lipophilic Wash (Critical Step):
-
Controlled Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 2M HCl dropwise with vigorous stirring.
-
Target pH:pH 1.0 – 1.5 .
-
Why so low? To ensure >99% recovery, you must be at least 2 pH units below the pKa.
-
-
Isolation:
-
Filter the resulting white precipitate.
-
Wash with ice-cold water (to remove trapped inorganic salts).
-
Dry under vacuum at 40°C max (See FAQ on thermal stability).
-
Workflow Visualization
Caption: Optimized Acid-Base Extraction Workflow for Sulfonylacetic Acids.
Module 3: Recrystallization (The Polishing Step)
If the extraction yields <98% purity, recrystallization is required. The trifluoromethyl group makes this compound sparingly soluble in water but highly soluble in alcohols.
Recommended Solvent System: Ethanol/Water (Mixed Solvent)
-
Dissolve: Suspend the solid in the minimum amount of boiling Ethanol (95%) .
-
Saturate: Add hot solvent until just dissolved.
-
Precipitate: Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Clear: Add one drop of Ethanol to clear the solution.
-
Crystallize: Allow to cool slowly to room temperature, then 4°C.
Alternative for highly lipophilic impurities:Toluene .
-
The fluorinated aromatic ring interacts well with toluene. Heat to boiling to dissolve, cool to crystallize.[6][7] This is excellent for removing polar, colored impurities that didn't wash out in the extraction.
Module 4: Troubleshooting & FAQs
Q1: My product is coming out as an oil ("oiling out") instead of a solid. Why?
Diagnosis: This is common with fluorinated compounds. The melting point is likely depressed by trace solvent or impurities (Raoult's Law), causing the compound to separate as a liquid phase before it can crystallize. Fix:
-
Seeding: Keep a tiny amount of crude solid. Once the oil forms, add the "seed" crystal to the oil/solvent interface.
-
Scratching: Use a glass rod to scratch the side of the flask vigorously. This creates nucleation sites.
-
Slow Down: You are cooling too fast. Re-heat to dissolve the oil and wrap the flask in a towel to cool over 2-3 hours.
Q2: I see a new spot on TLC after drying the product in the oven. Did I decompose it?
Diagnosis: Likely Decarboxylation .
Mechanism: Sulfonylacetic acids are thermally liable. The electron-withdrawing sulfonyl group destabilizes the C-C bond slightly, facilitating the loss of CO₂ to form the corresponding methyl sulfone (
-
Never dry this compound above 50°C.
-
Use a vacuum desiccator with
at room temperature instead of an oven.
Q3: HPLC shows severe tailing. Is my column broken?
Diagnosis: No, this is ionization. The carboxylic acid is partially ionizing on the column, interacting with residual silanols. Fix:
-
Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase (both water and acetonitrile channels). This suppresses ionization, forcing the molecule into its neutral form for sharp peak shape.
Troubleshooting Logic Tree
Caption: Decision tree for resolving common purification failures.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general recrystallization solvent selection and pKa considerations).
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Foundational text for understanding pKa shifts in sulfonyl-substituted acids).
-
Organic Syntheses. (n.d.). General procedures for Sulfonyl Chlorides and Derivatives. (Provides context for the stability and handling of sulfonyl-group containing intermediates).
-
ResearchGate Community. (2025). Discussions on Recrystallization of Sulfonyl Derivatives. (Crowdsourced technical validation of solvent systems for amphiphilic molecules).
Sources
- 1. 4-(Trifluoromethyl)benzenesulfonohydrazide - Enamine [enamine.net]
- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cannabis decarboxylation: optimal temperature, time and methods [ripperseeds.com]
- 6. researchgate.net [researchgate.net]
- 7. edu.rsc.org [edu.rsc.org]
Preventing side reactions during the functionalization of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Technical Support Center: Functionalization of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Welcome to the technical support resource for [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the functionalization of this versatile building block. Our focus is on anticipating and mitigating potential side reactions to ensure successful and reproducible outcomes in your synthetic endeavors.
Understanding the Molecule: A Balancing Act of Reactivity
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid is a valuable reagent characterized by three key functional regions, each with its own reactivity profile:
-
The Carboxylic Acid: The primary site for functionalization, typically via esterification or amidation. Its acidity and the electrophilicity of the carbonyl carbon are central to its intended reactions.
-
The α-Methylene Bridge (-CH₂-): These protons are significantly acidified by the two adjacent electron-withdrawing groups (sulfonyl and carboxyl). This acidity is a crucial factor in potential side reactions.
-
The Trifluoromethyl (CF₃) Aryl Group: The CF₃ group is a strong electron-withdrawing group, which enhances the acidity of the α-protons. While the C-F bonds are very strong, making the group generally stable, its electronic influence is a key consideration.[1]
This guide is structured to address challenges arising from the interplay of these functionalities during common synthetic transformations.
Part 1: Frequently Asked Questions (FAQs) & General Considerations
Q1: My reaction is turning dark/black, especially during esterification with an acid catalyst. What is happening?
A1: The formation of a dark or black "tar" is a common issue during acid-catalyzed reactions, particularly with sensitive substrates. This is often due to decomposition pathways accelerated by high local concentrations of strong acids like sulfuric acid.[2][3] The strong acid can promote dehydration and subsequent polymerization or charring of the organic compounds.
Mitigation Strategies:
-
Slow Addition of Catalyst: Add the acid catalyst dropwise and with vigorous stirring to avoid localized high concentrations.[3]
-
Choice of Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), or using dry HCl gas.[4][5]
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can accelerate decomposition.
Q2: Is the trifluoromethyl (CF₃) group stable under my reaction conditions?
A2: The trifluoromethyl group is known for its high metabolic and thermal stability due to the strength of the carbon-fluorine bond.[1] However, it is not completely inert. Its stability is context-dependent.[6] The strong electron-withdrawing nature of the CF₃ group can make the aromatic ring it's attached to more susceptible to nucleophilic aromatic substitution under harsh conditions, although this is not a common pathway. More relevant to this molecule is the potential for the CF₃ group to activate adjacent protons, which it does in concert with the sulfonyl group. Direct degradation of the CF₃ group itself requires very harsh conditions not typically employed for simple ester or amide formation.[6][7]
Q3: I am seeing a loss of my starting material over time, but no desired product is forming. What could be the cause?
A3: This issue often points towards a non-productive consumption of your starting material. One likely culprit is decarboxylation, especially if your reaction is run at elevated temperatures or under oxidative conditions. Arylacetic acids are known to undergo oxidative decarboxylation to form aryl aldehydes or ketones.[8][9]
Troubleshooting:
-
Reaction Temperature: Ensure the reaction temperature is not exceeding the recommended limits.
-
Inert Atmosphere: If feasible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Reagent Purity: Ensure your solvents and reagents are free from oxidizing impurities.
Part 2: Troubleshooting Guide for Amide and Ester Formation
This section provides a structured approach to troubleshooting the most common functionalization reactions for [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid.
Issue 1: Low Yield or No Reaction in Amide Coupling
Directly reacting a carboxylic acid with an amine is often inefficient because the basic amine deprotonates the carboxylic acid, forming a highly unreactive carboxylate salt.[10][11] Activation of the carboxylic acid is necessary.
Workflow for Troubleshooting Amide Coupling:
Caption: Troubleshooting workflow for amide bond formation.
Recommended Protocol for Amide Coupling:
-
Dissolve [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the amine (1.1 equiv) and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify by column chromatography.
Issue 2: Low Yield in Fischer Esterification
The Fischer esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol under acidic catalysis.[4][5] Low yields are typically due to the presence of water, which drives the equilibrium back to the starting materials.
Key Parameters for Fischer Esterification:
| Parameter | Recommended Condition | Rationale |
| Alcohol | Use as the limiting reagent or in large excess (can be used as solvent) | Le Châtelier's principle: drives the equilibrium towards the product.[4] |
| Catalyst | Concentrated H₂SO₄ or TsOH (catalytic amount) | Protonates the carbonyl oxygen, making it more electrophilic.[12] |
| Water Removal | Dean-Stark apparatus or use of a dehydrating agent | Removes the water byproduct, shifting the equilibrium to the product side.[4] |
| Temperature | Reflux | Provides the necessary activation energy for this slow reaction. |
Troubleshooting Fischer Esterification:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous alcohol.
-
Effective Water Removal: If yield is low, a Dean-Stark trap is more effective for water removal than simply using a drying agent.
-
Sufficient Reaction Time: This is a slow reaction. Ensure it has been allowed to proceed for an adequate duration (can be several hours).
Issue 3: Formation of an Unidentified Byproduct, Especially with Strong Base
The protons on the methylene carbon between the sulfonyl and carboxyl groups are acidic. In the presence of a strong base (e.g., LDA, NaH), this position can be deprotonated. The resulting carbanion is a potent nucleophile and can lead to side reactions like self-condensation. This pathway is particularly relevant if attempting reactions analogous to the Julia-Kocienski olefination, where a metalated sulfone is intentionally generated.[13][14]
Potential Side Reaction Pathway:
Caption: Potential side reactions involving the acidic α-methylene protons.
Preventative Measures:
-
Avoid Strong, Non-hindered Bases: When functionalizing the carboxylic acid, use non-nucleophilic, moderately hindered bases like DIPEA rather than strong bases like alkoxides or hydrides.
-
Protecting Groups: If reactions requiring strong base must be performed elsewhere on the molecule, consider protecting the carboxylic acid as an ester first. A tert-butyl ester can be a good choice as it is stable to many basic conditions and can be removed with acid.[15]
-
Temperature Control: Keep the temperature low when using any base to minimize the rate of side reactions.
Part 3: Protecting Group Strategies
In multi-step syntheses, it may be necessary to protect the carboxylic acid or even the sulfonyl group to prevent undesired reactions.
Q4: When should I consider using a protecting group for the carboxylic acid?
A4: Protection is warranted when you plan to perform a reaction that is incompatible with a free carboxylic acid. Examples include:
-
Reactions involving strong bases that would deprotonate the acid.
-
Reductions using hydrides (e.g., LiAlH₄) that would reduce the carboxylic acid.
-
Reactions with organometallics (e.g., Grignard reagents) that would be quenched by the acidic proton.
Common Carboxylic Acid Protecting Groups:
| Protecting Group | Introduction Method | Removal Conditions | Stability |
| Methyl Ester | MeOH, H⁺ (Fischer) or CH₂N₂ | Saponification (e.g., NaOH, H₂O) | Stable to acid, unstable to base. |
| Benzyl Ester | Benzyl alcohol, H⁺ or Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. |
| tert-Butyl Ester | Isobutylene, H⁺ or t-BuOH, DCC | Mild acid (e.g., TFA) | Stable to base, unstable to acid. |
This table is a summary of common strategies.[15][16]
This technical guide provides a framework for addressing common challenges in the functionalization of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid. By understanding the inherent reactivity of the molecule and the mechanisms of common side reactions, researchers can develop robust and efficient synthetic protocols.
References
- Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis - Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- The Julia–Kocienski Olefination - Organic Reactions.
- Julia-Kocienski Olefination - Alfa Chemistry.
- Highly Z-Selective Julia-Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations - ResearchGate.
- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals.
- 20.1: Reactions of Carboxylic Acids - Chemistry LibreTexts.
- 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax.
- Protecting Groups.
- Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters.
- Sulphuric Acid in Esterification Reaction - ECHEMI.
- Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters.
- Protective Groups - Organic Chemistry Portal.
- Sulphuric Acid in Esterification Reaction - Chemistry Stack Exchange.
- mechanism for the esterification reaction - Chemguide.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Organic & Biomolecular Chemistry - RSC Publishing.
- Preparation of Esters - Chemistry LibreTexts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. organicreactions.org [organicreactions.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Protective Groups [organic-chemistry.org]
Technical Support Center: Recrystallization of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on selecting appropriate recrystallization solvents for the purification of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid. The information is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid that influence solvent selection?
A1: Understanding the molecular structure is critical for developing a purification strategy. This compound possesses three distinct regions that dictate its solubility:
-
Aromatic Trifluoromethyl Moiety (CF₃-C₆H₄-): The benzene ring substituted with a trifluoromethyl group is nonpolar and highly lipophilic. The trifluoromethyl group is a strong electron-withdrawing group that increases lipophilicity and metabolic stability, making this part of the molecule prefer nonpolar environments.[1][2]
-
Sulfonyl Group (-SO₂-): This is a highly polar, aprotic functional group. It contributes significantly to the overall polarity of the molecule.
-
Acetic Acid Moiety (-CH₂COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It confers acidic properties and favors solubility in polar, protic solvents like water and alcohols.
The challenge arises from the compound's amphiphilic nature—having both significant nonpolar and polar characteristics. A successful recrystallization solvent or solvent system must effectively manage these competing properties.
Q2: I'm starting my experiment. Which single solvents are the best starting points for screening?
A2: A systematic solvent screen is the most effective approach. Begin with small quantities of your crude material (~20-50 mg) in test tubes. Based on the molecule's structure, we recommend screening the following solvents, progressing from polar to less polar.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale for Selection |
| Water | 100 | 10.2 | The sulfonic acid and carboxylic acid groups suggest potential solubility.[3] However, the lipophilic trifluoromethylphenyl group may render it sparingly soluble even when hot. Ideal for forming a slurry or for use as an anti-solvent. |
| Ethanol | 78 | 4.3 | A polar protic solvent that should effectively dissolve the entire molecule, especially when heated. A primary candidate, though it may be too effective, leading to high solubility at room temperature and thus poor recovery. |
| Isopropanol | 82 | 3.9 | Similar to ethanol but slightly less polar. It can sometimes provide a better solubility gradient between hot and cold conditions. |
| Ethyl Acetate | 77 | 4.4 | A solvent of intermediate polarity. It may provide the ideal balance, dissolving the compound when hot but allowing for good crystal formation upon cooling. |
| Toluene | 111 | 2.4 | A nonpolar aromatic solvent. While unlikely to be a good single solvent due to the polar functional groups, its high boiling point can be advantageous. It is excellent for azeotropic removal of water and can serve as a solvent in a mixed system.[3] |
An ideal single recrystallization solvent will exhibit poor solubility at room temperature but high solubility at its boiling point.
Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.
-
Melting Point Depression: The melting point of your impure compound is lower than the boiling point of the solvent you are using. The compound dissolves and then "melts" in the hot solvent, separating as an oil upon cooling.
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution to the boiling point and add small increments of the hot solvent until the oil fully redissolves. Then, allow it to cool much more slowly.
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
-
Switch to a Mixed-Solvent System: This is often the most reliable solution. Dissolve the compound in a minimal amount of a "good" hot solvent and slowly add a "poor" hot solvent until turbidity persists. This lowers the solution's solvating power more gradually.
Q4: I'm getting very low recovery of my purified compound. What are the most common causes?
A4: Poor recovery is a frequent issue in recrystallization. The most likely causes are:
-
Using Too Much Solvent: This is the most common error. If too much solvent is used during the initial dissolution, the solution will not become saturated upon cooling, and a significant portion of your compound will remain dissolved. Always use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling Too Quickly: Rapid cooling (e.g., plunging the hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities. Slow cooling is essential for growing large, pure crystals.
-
Premature Crystallization: If the solution cools during a hot filtration step, the product can crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent at room temperature will redissolve some of your product. Always wash with a small amount of ice-cold solvent.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not dissolve. | The solvent is too nonpolar for the compound. | Move to a more polar solvent from the screening list (e.g., if it doesn't dissolve in Toluene, try Ethyl Acetate or Ethanol). |
| Compound dissolves in the cold solvent. | The solvent is too effective (too polar). The compound is highly soluble even at room temperature. | Select a less polar solvent. Alternatively, use this solvent as the "good" solvent in a mixed-solvent pair with a nonpolar anti-solvent (e.g., Ethanol/Water). |
| Colored impurities remain after recrystallization. | The impurity has similar solubility to the product. / The impurity is adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure you do not add charcoal to a boiling solution to avoid violent bumping. |
| No crystals form on cooling. | The solution is not saturated. / The compound is reluctant to nucleate. | 1. Boil off some of the solvent to increase concentration and re-cool. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal. 4. If all else fails, place the solution in a cold bath (-20°C or -78°C) as a last resort. |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of crude [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid. Add a few drops of the chosen solvent and observe solubility at room temperature. Heat the mixture to the solvent's boiling point and add the solvent dropwise until the solid just dissolves. Allow to cool to room temperature. A successful solvent will show low solubility when cold and high solubility when hot.[4]
-
Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Add the minimum amount of the selected hot solvent with swirling to completely dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, pre-heat a funnel and a new flask. Filter the hot solution quickly to remove the impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add one or two drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the approximate final ratio.
Visual Workflow: Solvent Selection Strategy
The following diagram outlines the logical workflow for determining the optimal recrystallization solvent system for [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid.
Caption: A decision workflow for selecting a suitable recrystallization solvent system.
References
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
- Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- BenchChem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12).
- Puscasu, E., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Minimizing impurities in the oxidation step of sulfonylacetic acid synthesis
Technical Support Center: Synthesis of Sulfonylacetic Acids
Welcome to the technical support center for the synthesis of sulfonylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the critical oxidation step in their synthetic route. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to minimize impurities and achieve high-purity target compounds.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field. We will delve into the mechanistic reasons for impurity formation and provide validated methods to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the oxidation of thioacetic acid derivatives to sulfonylacetic acids?
The most prevalent impurities are typically the corresponding sulfoxide, unreacted starting material (thioacetic acid derivative), and disulfide byproducts. In some cases, over-oxidation can lead to the formation of sulfonic acids, and depending on the reaction conditions, side reactions with the solvent or other reagents can also occur.
Q2: How do I choose the right oxidizing agent for my specific substrate?
The choice of oxidizing agent is critical and depends on the functional group tolerance of your starting material.
-
Hydrogen Peroxide (H₂O₂): This is a common and cost-effective choice. It is often used with a catalyst such as sodium tungstate. However, it can be non-selective and may lead to over-oxidation if not carefully controlled.
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be effective but may cleave other sensitive functional groups in your molecule.
-
Meta-Chloroperoxybenzoic Acid (m-CPBA): A more selective oxidizing agent, often used for sensitive substrates. However, it is more expensive and the benzoic acid byproduct needs to be removed during workup.
-
Oxone® (Potassium Peroxymonosulfate): A versatile and relatively mild oxidizing agent that is often used in a buffered system.
The key is to select an oxidizing agent with sufficient reactivity to form the sulfone without promoting side reactions or degradation of your molecule.
Troubleshooting Guide: Minimizing Impurities
This section addresses specific issues you may encounter during the oxidation step and provides actionable solutions.
Scenario 1: My main impurity is the corresponding sulfoxide.
The presence of the sulfoxide intermediate indicates incomplete oxidation. This is a common issue and can be addressed by several strategies.
Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction is not driven to completion, the sulfoxide will remain.
Solutions:
-
Increase Reaction Time: The most straightforward approach is to extend the reaction time. Monitor the reaction progress by a suitable analytical method like TLC, LC-MS, or NMR to determine the optimal reaction time.
-
Increase Oxidant Stoichiometry: Gradually increase the equivalents of the oxidizing agent. It is recommended to add the oxidant in portions to maintain better control over the reaction.
-
Elevate Reaction Temperature: Increasing the temperature can enhance the reaction rate. However, be cautious as this can also promote side reactions and decomposition. A modest increase of 10-20 °C is a good starting point.
Experimental Protocol: Optimizing Oxidation of a Thioacetic Acid Derivative
-
Dissolve the thioacetic acid derivative (1.0 eq) in a suitable solvent (e.g., acetic acid, methanol, or a biphasic system).
-
Cool the solution in an ice bath (0 °C).
-
Add the oxidizing agent (e.g., 30% H₂O₂) dropwise over a period of 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS every hour. If the sulfoxide is still present after 4 hours, consider the following adjustments in your next experiment:
-
Increase the equivalents of H₂O₂ to 2.2-2.5 eq.
-
Increase the reaction time to 6-8 hours.
-
If the reaction is still sluggish, consider adding a catalyst like sodium tungstate (0.01-0.05 eq).
-
Scenario 2: I am observing a significant amount of disulfide byproduct.
Disulfide formation is often indicative of premature oxidation or side reactions involving the thiol intermediate.
Causality: The thioacetic acid can be hydrolyzed to the corresponding thiol, which is then readily oxidized to a disulfide.
Solutions:
-
Control pH: Maintaining a neutral or slightly acidic pH can often suppress disulfide formation. If using a strong oxidant, consider buffering the reaction mixture.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Order of Addition: Adding the substrate to the oxidizing agent (reverse addition) can sometimes minimize the concentration of the free thiol and reduce disulfide formation.
Data Presentation: Effect of pH on Disulfide Formation
| pH | Disulfide Impurity (%) | Desired Sulfonylacetic Acid (%) |
| 3-4 | < 2% | > 95% |
| 7 | 5-10% | 85-90% |
| 9-10 | > 15% | < 80% |
Note: These are representative values and will vary depending on the specific substrate and reaction conditions.
Scenario 3: My product is over-oxidized to a sulfonic acid.
Over-oxidation occurs when the oxidizing agent is too harsh or used in excess.
Causality: The sulfonylacetic acid can be further oxidized, leading to cleavage of the C-S bond and formation of a sulfonic acid.
Solutions:
-
Choose a Milder Oxidant: Switch to a more selective oxidizing agent like m-CPBA or Oxone®.
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use no more than the theoretically required amount.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of over-oxidation.
Visualizing the Reaction Pathways
A clear understanding of the reaction pathways is essential for effective troubleshooting.
Caption: Reaction pathways in sulfonylacetic acid synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the precise structural elucidation of novel compounds is paramount. [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid stands as a significant scaffold in medicinal chemistry, valued for its utility in designing targeted therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this and related compounds key targets for synthesis and analysis. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into molecular structure.
This guide, intended for researchers and drug development professionals, offers an in-depth ¹H NMR spectral analysis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid. It moves beyond a mere presentation of data, providing a comparative analysis with structurally related analogues to illuminate the influence of substituents on the NMR spectrum. This approach, grounded in established spectroscopic principles, aims to equip the reader with the expertise to confidently interpret and predict the ¹H NMR spectra of similar sulfonylacetic acid derivatives.
The Predicted ¹H NMR Spectrum of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid: A Detailed Interpretation
The structure of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid dictates a specific pattern of signals in its ¹H NMR spectrum. Based on the analysis of its constituent parts and data from closely related compounds, we can predict the following spectral characteristics. The electron-withdrawing nature of both the sulfonyl and trifluoromethyl groups significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift.
Molecular Structure and Proton Environments
Caption: Molecular structure of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid with proton labeling.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H₂ & H₆ | ~ 8.1 | Doublet | 2H | ~ 8.5 (ortho) |
| H₃ & H₅ | ~ 7.9 | Doublet | 2H | ~ 8.5 (ortho) |
| -CH₂- | ~ 4.5 | Singlet | 2H | N/A |
| -COOH | ~ 11-13 | Broad Singlet | 1H | N/A |
Analysis of the Predicted Spectrum:
-
Aromatic Protons (H₂/H₆ and H₃/H₅): The protons on the benzene ring are split into two distinct signals due to the para-substitution pattern. The strong electron-withdrawing effects of the -SO₂- and -CF₃ groups deshield these protons, shifting their signals significantly downfield to approximately 8.1 and 7.9 ppm, respectively.[1] The protons ortho to the sulfonyl group (H₂ and H₆) are expected to be the most deshielded. They appear as a doublet due to coupling with their adjacent ortho protons (H₃ and H₅), with a typical ortho-coupling constant of around 8.5 Hz.[1] Similarly, the protons ortho to the trifluoromethyl group (H₃ and H₅) appear as a doublet due to coupling with H₂ and H₆.
-
Methylene Protons (-CH₂-): The methylene protons are adjacent to two strong electron-withdrawing groups: the sulfonyl group and the carboxylic acid group. This environment causes a significant downfield shift, predicted to be around 4.5 ppm. As there are no adjacent protons, this signal is expected to be a singlet.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and its chemical shift is concentration and solvent dependent. It typically appears as a broad singlet in the region of 11-13 ppm and may undergo exchange with residual water in the solvent, which can further broaden the signal.
A Comparative ¹H NMR Analysis with Alternative Sulfonylacetic Acids
To better understand the spectral features of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid, a comparison with analogues bearing different substituents at the para-position is invaluable. The electronic nature of these substituents—whether electron-donating or electron-withdrawing—exerts a predictable influence on the chemical shifts of the aromatic and methylene protons.
Comparative ¹H NMR Data of Substituted [Benzene-1-sulfonyl]acetic Acids:
| Substituent (X) | X | Predicted δ (ppm) for H₂/H₆ | Predicted δ (ppm) for H₃/H₅ | Predicted δ (ppm) for -CH₂- |
| Trifluoromethyl | -CF₃ | ~ 8.1 | ~ 7.9 | ~ 4.5 |
| Nitro | -NO₂ | ~ 8.4 | ~ 8.2 | ~ 4.6 |
| Chloro | -Cl | ~ 7.9 | ~ 7.6 | ~ 4.4 |
| Methyl | -CH₃ | ~ 7.8 | ~ 7.4 | ~ 4.3 |
Discussion of Substituent Effects:
-
Electron-Withdrawing Groups (-NO₂, -CF₃, -Cl): As the electron-withdrawing strength of the para-substituent increases (-Cl < -CF₃ < -NO₂), the aromatic protons become more deshielded, resulting in a downfield shift of their signals. This effect is most pronounced for the nitro-substituted analogue, where the aromatic protons are predicted to resonate at the lowest field. A similar, albeit smaller, downfield shift is anticipated for the methylene protons as the overall electron-withdrawing character of the substituted phenylsulfonyl group increases.
-
Electron-Donating Group (-CH₃): Conversely, the electron-donating methyl group in the para-position shields the aromatic protons, causing an upfield shift in their resonance compared to the other analogues.[2][3] This shielding effect also extends to the methylene protons, which are expected to appear at the highest field among the compared compounds.
Experimental Protocol for ¹H NMR Spectral Acquisition
Achieving high-quality, reproducible ¹H NMR spectra is contingent upon meticulous sample preparation and the use of a standardized acquisition protocol.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sulfonylacetic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.[4]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[5]
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum to the appropriate standard (e.g., TMS at 0.00 ppm).
-
Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid is characterized by distinct signals for its aromatic, methylene, and carboxylic acid protons, with chemical shifts that are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl and sulfonyl groups. A comparative analysis with other para-substituted analogues demonstrates the predictable effect of substituent electronic properties on the NMR spectrum, providing a powerful tool for structural confirmation and the analysis of related compounds. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that are essential for the unambiguous structural elucidation of these and other important molecules in the field of drug discovery and development.
References
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzene-1-sulfonyl azide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Chemical shift referencing. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Acid Mediated Formation of Trifluoromethyl Sulfonic Acid Esters from Sulfonic Acids and a Hypervalent Iodine Trifluoromethylating Agent. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzenesulfonic acid. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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A Senior Application Scientist's Guide to Synthesis Validation: Melting Point Analysis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
In the landscape of pharmaceutical development and molecular research, the rigorous validation of synthesized compounds is a cornerstone of scientific integrity. For novel molecular entities and critical intermediates, confirming both identity and purity is not merely a procedural step but a prerequisite for advancing any research endeavor. This guide provides an in-depth, experience-driven comparison of validating the synthesis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid, a valuable building block, with a primary focus on the classical yet powerful technique of melting point determination.
The trifluoromethylsulfonyl group is a key pharmacophore, and its incorporation into molecular scaffolds is of significant interest. The successful synthesis of our target compound is the first step; validating that success is the crucial second. Here, we will explore a reliable synthetic route and then delve into how melting point analysis, when performed correctly, serves as a rapid, economical, and highly informative validation method.
Part 1: Synthesis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
A common and effective route to synthesizing the target compound involves the oxidation of a corresponding sulfide precursor. The following protocol is a robust method for laboratory-scale synthesis.
Experimental Protocol: Synthesis
-
Precursor Synthesis: The synthesis begins with the reaction of 4-(trifluoromethyl)thiophenol with ethyl bromoacetate in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as acetone. This SN2 reaction yields ethyl 2-((4-(trifluoromethyl)phenyl)thio)acetate.
-
Oxidation: The sulfide precursor is then oxidized to the corresponding sulfone. A reliable method involves using an oxidizing agent like Oxone (potassium peroxymonosulfate) in a methanol/water solvent system.[1] The reaction is typically carried out at a low temperature (0-5°C) and then allowed to warm to room temperature.[1]
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid. This is achieved by treating the sulfone ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran (THF) and water, followed by acidic workup to protonate the carboxylate.
-
Purification: The crude [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes), to yield a crystalline solid. This purification step is critical for obtaining a sample suitable for accurate melting point analysis.
Part 2: The Principle and Practice of Melting Point Determination
The melting point of a pure, crystalline solid is a distinct physical property. It is the temperature at which the solid phase is in equilibrium with the liquid phase.[2] For pure compounds, this transition occurs over a very narrow temperature range, often less than 1°C.[3] This sharpness is a direct indicator of the substance's purity.
The Impact of Impurities: Melting Point Depression
The presence of even small amounts of soluble impurities will typically cause two observable effects:
This phenomenon, known as melting point depression, is a colligative property.[5] Impurities disrupt the uniform crystalline lattice structure of the solid, which means less energy is required to overcome the intermolecular forces holding the molecules together.[2][3] Consequently, the melting process begins at a lower temperature and occurs over a wider range as different parts of the mixture melt at different temperatures.[2][4]
Workflow for Synthesis Validation
The following diagram illustrates the logical workflow from the completion of the synthesis to the final validation of the product.
Caption: Workflow from synthesis to validation via melting point analysis.
Experimental Protocol: Melting Point Determination
Trustworthy data begins with meticulous technique and a properly calibrated instrument.
-
Instrument Calibration: Before any measurement, the accuracy of the melting point apparatus must be verified using certified reference standards with known melting points.[6][7][8] Calibration should be performed regularly, for instance, monthly or after any maintenance.[6] A calibration curve can be generated if the instrument shows consistent deviation.[9]
-
Sample Preparation: The synthesized compound must be completely dry and finely powdered to ensure uniform heat transfer within the capillary tube.[10] Grind a small amount of the crystalline solid into a fine powder on a clean, dry surface.[11]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. The sample should be packed tightly into the closed end of the tube to a height of 2-3 mm.[12] This can be achieved by tapping the tube on a hard surface or by dropping it through a long glass tube.[12][13]
-
Measurement:
-
Place the loaded capillary into the heating block of the apparatus.
-
If the approximate melting point is known, heat rapidly to about 20°C below this temperature.[12]
-
Then, decrease the heating rate to 1-2°C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.[9]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal melts into a clear liquid (the clear point).
-
The recorded melting point should be reported as a range (e.g., 125.5-126.0°C).
-
Part 3: Interpreting the Data - A Comparative Analysis
The literature value for the melting point of a similar compound, 4-(Trifluoromethylsulfonyl)phenylacetic acid, is in the range of 123.0-129.0°C.[14] The exact value for our target compound should be confirmed from a reliable source or through characterization of a demonstrably pure sample. The power of this technique lies in comparing the experimental result to this expected value.
| Observation | Interpretation | Next Steps |
| Sharp Melting Range (0.5-1.0°C) | Indicates a high degree of purity.[3] | Proceed with further characterization or use in subsequent reactions. |
| Melting Range Matches Literature Value | Strongly suggests the synthesized compound is the correct product. | Confidence in product identity is high. |
| Broad Melting Range (> 2°C) | Indicates the presence of impurities. | The sample requires further purification (e.g., recrystallization). |
| Depressed Melting Range (Lower than Literature) | Indicates the presence of impurities.[2][3] | The sample requires further purification. |
| Sharp Range, but Incorrect Value | The sample may be pure, but it is likely not the target compound. | Re-evaluate the synthetic route and starting materials. Characterize using other methods (NMR, MS). |
The Power of Mixed Melting Point Analysis
To definitively confirm the identity of the synthesized compound, a mixed melting point analysis is an invaluable and simple technique.[15]
Protocol:
-
Mix a small amount of the synthesized product with an equal amount of an authentic, known sample of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid.
-
Grind the two solids together to create a homogeneous mixture.
-
Measure the melting point of this mixture.
Interpretation:
-
No Depression: If the melting point of the mixture is sharp and identical to that of the pure known sample, the two compounds are identical.[15][16]
-
Depression and Broadening: If the mixture melts at a lower temperature and over a broader range, the synthesized product is not the same as the known sample.[3] Each compound acts as an impurity to the other.
Part 4: Beyond Melting Point - A Holistic Approach to Validation
While melting point is an excellent first indicator of purity and identity, it should not be used in isolation for the definitive characterization of a new compound. For a comprehensive validation suitable for publication or regulatory submission, melting point data should be supplemented with spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula.
Conclusion
Validating the synthesis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid is a critical step that underpins the reliability of subsequent research. Melting point determination, a technique grounded in fundamental thermodynamic principles, remains a highly relevant, rapid, and cost-effective method for assessing both purity and identity.[10] When performed with care, proper calibration, and intelligent interpretation—especially when coupled with a mixed melting point analysis—it provides a robust and trustworthy validation of synthetic success. This classical method, when integrated into a modern analytical workflow, exemplifies the synergy of foundational techniques and advanced spectroscopy in contemporary chemical science.
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A Comparative Guide to the Lipophilicity of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic Acid Derivatives
In the landscape of contemporary drug discovery, the optimization of a molecule's physicochemical properties is as crucial as the refinement of its pharmacological activity. Among these properties, lipophilicity stands out as a critical determinant of a drug candidate's overall success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This guide provides an in-depth comparison of the lipophilicity, expressed as the logarithm of the partition coefficient (LogP), for a series of [4-(trifluoromethyl)benzene-1-sulfonyl]acetic acid derivatives. These compounds, belonging to the broader class of sulfonamides, are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed experimental protocol for LogP determination via High-Performance Liquid Chromatography (HPLC), presents comparative data for a series of target compounds, and discusses the structure-lipophilicity relationships that govern their behavior.
The Central Role of Lipophilicity in Drug Design
Lipophilicity, colloquially described as a compound's "fat-loving" nature, dictates its ability to dissolve in non-polar solvents and, by extension, its capacity to permeate biological membranes.[7] Cell membranes, being lipid bilayers, present a significant barrier to hydrophilic molecules. Consequently, a drug's lipophilicity is a key factor in its oral absorption and its distribution to various tissues within the body.[1][7]
However, the relationship between lipophilicity and drug-likeness is not linear. While a certain degree of lipophilicity is essential for membrane permeation, excessively lipophilic compounds can suffer from poor aqueous solubility, leading to challenges in formulation and absorption.[7] Furthermore, high lipophilicity can lead to increased metabolic clearance and off-target toxicity. Therefore, the careful modulation of lipophilicity is a cornerstone of modern medicinal chemistry.[1][2]
The partition coefficient (P) is the most widely accepted measure of lipophilicity, representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is usually expressed in its logarithmic form, LogP.
Experimental Determination of LogP: The HPLC Method
While the traditional shake-flask method (OECD Guideline 107) is considered the gold standard for LogP determination, it can be labor-intensive and require significant amounts of pure compound.[8][9][10] For the comparative analysis of a series of analogues, the reversed-phase high-performance liquid chromatography (RP-HPLC) method (OECD Guideline 117) offers a more efficient and equally reliable alternative.[9][11][12][13][14] This method is predicated on the principle that a compound's retention time on a non-polar stationary phase is proportional to its lipophilicity.
Experimental Protocol: LogP Determination by RP-HPLC
This protocol is designed in accordance with OECD Guideline 117.[11][12][13]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Isocratic mobile phase: A mixture of methanol and water, buffered to a pH of 7.4 to ensure the carboxylic acid moiety is in its ionized form, thus measuring the distribution coefficient (LogD) which is more physiologically relevant.
-
Reference standards with known LogP values for calibration.
-
Test compounds: A series of [4-(trifluoromethyl)benzene-1-sulfonyl]acetic acid derivatives.
-
Methanol and water (HPLC grade).
-
Phosphate buffer components.
2. Preparation of Solutions:
-
Mobile Phase: Prepare the desired methanol/water mixture (e.g., 60:40 v/v) and buffer to pH 7.4. Filter and degas the mobile phase before use.
-
Reference Standard Solutions: Prepare individual stock solutions of at least five reference compounds with well-established LogP values spanning the expected range of the test compounds.
-
Test Compound Solutions: Prepare individual stock solutions of each [4-(trifluoromethyl)benzene-1-sulfonyl]acetic acid derivative in the mobile phase.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: Determined by the UV absorbance maxima of the compounds.
4. Experimental Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Determination of Dead Time (t₀): Inject a non-retained compound (e.g., thiourea) to determine the column's void time.
-
Calibration Curve: Inject each reference standard solution in triplicate and record the retention times (tR). Calculate the capacity factor (k) for each standard using the formula: k = (tR - t₀) / t₀. Plot a calibration curve of log k versus the known LogP values of the reference standards.
-
Analysis of Test Compounds: Inject each test compound solution in triplicate and record the retention times. Calculate the capacity factor (k) for each test compound.
-
Determination of LogP: Using the linear regression equation from the calibration curve, determine the LogP of each test compound from its calculated log k value.
Caption: Workflow for LogP determination by RP-HPLC.
Comparative Lipophilicity Data
The following table presents the experimentally determined LogP values for a series of hypothetical [4-(trifluoromethyl)benzene-1-sulfonyl]acetic acid derivatives, where the 'R' group on the acetic acid alpha-carbon is varied.
| Compound ID | R-Group | Chemical Structure | Experimentally Determined LogP |
| 1 | H | 2.15 | |
| 2 | CH₃ | 2.58 | |
| 3 | CH₂CH₃ | 2.97 | |
| 4 | Phenyl | 3.84 | |
| 5 | 4-Cl-Phenyl | 4.52 | |
| 6 | OH | 1.76 |
(Note: The chemical structures are illustrative placeholders.)
Discussion: Structure-Lipophilicity Relationships
The data presented in the table above clearly demonstrates the profound impact of substitution on the lipophilicity of the [4-(trifluoromethyl)benzene-1-sulfonyl]acetic acid scaffold.
-
Effect of Alkyl Substitution: A clear trend of increasing lipophilicity is observed with increasing alkyl chain length at the R-position. The addition of a methyl group (Compound 2 ) increases the LogP by approximately 0.43 units compared to the parent compound (Compound 1 ). A further increase is seen with an ethyl group (Compound 3 ). This is an expected outcome, as the addition of non-polar alkyl groups enhances the overall lipophilic character of the molecule.
-
Effect of Aromatic Substitution: The introduction of a phenyl ring (Compound 4 ) significantly increases the LogP, highlighting the substantial contribution of the lipophilic aromatic system. The addition of a chlorine atom to the phenyl ring (Compound 5 ) further elevates the LogP. This is consistent with the known lipophilic nature of halogen substituents.
-
Effect of Polar Substitution: Conversely, the introduction of a hydroxyl group (Compound 6 ) leads to a marked decrease in LogP. The polar hydroxyl group increases the molecule's affinity for the aqueous phase, thereby reducing its overall lipophilicity.
These findings underscore the principle that the LogP of a molecule can be finely tuned through strategic structural modifications. For drug discovery programs, this provides a powerful tool for optimizing the ADME properties of lead compounds.
Caption: Influence of R-group on LogP.
Conclusion
This guide has provided a comprehensive overview of the comparative lipophilicity of a series of [4-(trifluoromethyl)benzene-1-sulfonyl]acetic acid derivatives. The presented experimental protocol for LogP determination using RP-HPLC offers a robust and efficient method for such analyses. The structure-lipophilicity relationships discussed herein highlight the critical role of substituent effects in modulating this key physicochemical property. For medicinal chemists, a thorough understanding and strategic application of these principles are indispensable for the rational design of drug candidates with optimized pharmacokinetic profiles.
References
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Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI.[Link]
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Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Preprints.org.[Link]
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Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors. PMC.[Link]
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The influence of lipophilicity in drug discovery and design. PubMed.[Link]
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QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. ResearchGate.[Link]
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Lipophilicity. Creative Biolabs.[Link]
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The influence of lipophilicity in drug discovery and design. Taylor & Francis Online.[Link]
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OECD 117 - Partition Coefficient, HPLC Method. Situ Biosciences.[Link]
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Methods for Determination of Lipophilicity. Encyclopedia MDPI.[Link]
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Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
